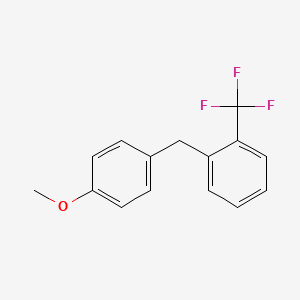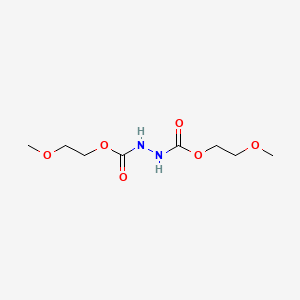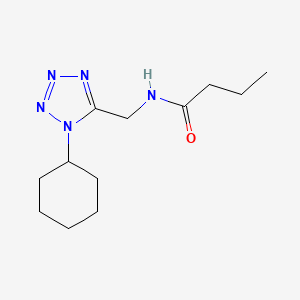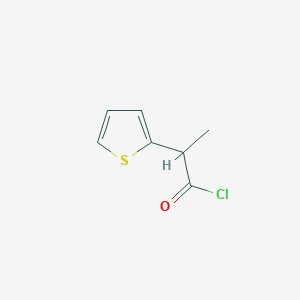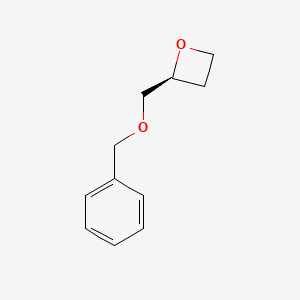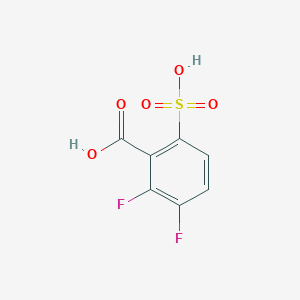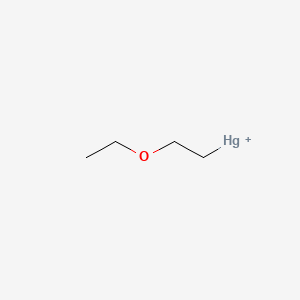
Mercury(1+), (2-ethoxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(1+), (2-ethoxyethyl)- is an organomercury compound with the chemical formula C4H10HgO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with low viscosity and low odor, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+), (2-ethoxyethyl)- typically involves the reaction of mercury salts with 2-ethoxyethanol. One common method is the reaction of mercury(II) acetate with 2-ethoxyethanol in the presence of a base, such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of Mercury(1+), (2-ethoxyethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of appropriate safety measures to prevent exposure to toxic mercury vapors. The reaction is carried out in large reactors, and the product is purified using distillation or other separation techniques.
化学反応の分析
Types of Reactions
Mercury(1+), (2-ethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercury atom and the ethoxyethyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of mercury(II) compounds.
Reduction: Reduction of Mercury(1+), (2-ethoxyethyl)- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of elemental mercury and the corresponding alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include mercury(II) compounds, elemental mercury, and various substituted derivatives of the original compound.
科学的研究の応用
Mercury(1+), (2-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of mercury on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of Mercury(1+), (2-ethoxyethyl)- involves its interaction with cellular components, particularly proteins and enzymes. The mercury atom can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
類似化合物との比較
Similar Compounds
Methylmercury: A well-known organomercury compound with similar toxicological properties.
Ethylmercury: Another organomercury compound used in vaccines as a preservative.
Phenylmercury: Used in antifungal and antibacterial agents.
Uniqueness
Mercury(1+), (2-ethoxyethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and applications compared to other organomercury compounds. Its low viscosity and low odor make it particularly suitable for use in various industrial and research applications.
特性
CAS番号 |
141845-32-1 |
|---|---|
分子式 |
C4H9HgO+ |
分子量 |
273.71 g/mol |
IUPAC名 |
2-ethoxyethylmercury(1+) |
InChI |
InChI=1S/C4H9O.Hg/c1-3-5-4-2;/h1,3-4H2,2H3;/q;+1 |
InChIキー |
HUALNNBMTCXOPQ-UHFFFAOYSA-N |
正規SMILES |
CCOCC[Hg+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


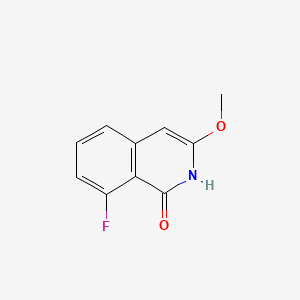
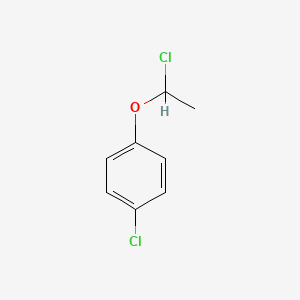
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
